molecular formula C22H25FN4O4 B2549739 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide CAS No. 896362-45-1

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide

Cat. No. B2549739
M. Wt: 428.464
InChI Key: OOSZCQNRABZPPB-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule with potential interactions with central nervous system receptors. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their interactions with biological targets.

Synthesis Analysis

Paper 1 discusses the synthesis of a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines with various substituents, including fluoroalkyl aryl ethers. These compounds were synthesized to evaluate their binding profiles at sigma1 and sigma2 receptors. The synthesis involved creating piperazine derivatives with specific structural features to optimize sigma1 receptor affinity and selectivity. Although the exact synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide is not described, the methodologies used for similar compounds could potentially be applied to its synthesis .

Molecular Structure Analysis

The molecular structure of related compounds is discussed in Paper 2, where the benzoxazolinone ring systems are described as essentially planar, and the piperazine ring adopts a chair conformation. The benzoxazolinone ring system is nearly perpendicular to the piperazine ring. These structural details are crucial as they can affect the molecule's binding to receptors and overall biological activity .

Chemical Reactions Analysis

Neither of the provided papers directly addresses the chemical reactions of the specific compound . However, the papers do discuss the binding of similar compounds to sigma receptors, which implies that these molecules can interact with biological systems through receptor-ligand interactions. The high selectivity and potency of some of these ligands at the sigma1 receptor suggest that the compound may also exhibit specific chemical interactions with similar targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the favorable log D value of a related compound, as mentioned in Paper 1, suggests that similar compounds might possess desirable pharmacokinetic properties, such as brain uptake, which is essential for central nervous system-targeted drugs. The intermolecular interactions described in Paper 2, such as C-H...O contacts, could also influence the solubility and stability of the compound .

Scientific Research Applications

Hypotensive Activities

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide has been studied for its hypotensive activities. Research reveals that derivatives of this compound exhibit hypotensive activity in conscious rats and have mechanisms of action involving both central and peripheral activities. For example, 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines have shown to decrease sympathetic nerve activity and block pressor effects of norepinephrine and phenylephrine, indicating alpha-adrenergic antagonism (McCall et al., 1982).

Sigma-1 Receptor Ligands

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide analogs have been evaluated for their role as sigma-1 receptor ligands, showing potential in the study of central nervous system disorders and neurodegenerative diseases. Notably, compounds with structures related to this chemical showed high affinity and selectivity for the sigma-1 receptor, which is critical in understanding the receptor's role in various neurological conditions (Moussa et al., 2010).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-24-21(28)22(29)25-13-18(15-2-7-19-20(12-15)31-14-30-19)27-10-8-26(9-11-27)17-5-3-16(23)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSZCQNRABZPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide

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